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Introduction

Mordant Yellow 10, also known as Alizarin Yellow R, is an azo dye characterized by its ability

to form strong complexes with metal ions.[1][2] This property makes it a valuable colorant in the

textile industry for dyeing fabrics like wool and silk, where the metal ion acts as a "mordant" to

fix the dye to the fibers, enhancing color fastness.[2][3] The chemical structure of Mordant
Yellow 10, featuring a salicylic acid moiety linked to a sulfophenyl group via an azo bridge,

provides the necessary functional groups for chelation.[1][3] Understanding the electronic

structure, stability, and interaction of Mordant Yellow 10 with metal ions and substrates at a

molecular level is crucial for optimizing its performance and developing new applications.

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular

Dynamics (MD) simulations, offers powerful tools to elucidate these properties.[3] This

technical guide provides an in-depth overview of the computational studies of Mordant Yellow
10, detailing the methodologies employed and summarizing key findings for researchers,

scientists, and drug development professionals.

Computational Methodologies
Density Functional Theory (DFT) Studies
DFT is a quantum mechanical method used to investigate the electronic structure of many-

body systems.[3] It is widely employed to calculate the optimized geometry, electronic

properties, and spectroscopic characteristics of molecules like Mordant Yellow 10.[3][4]
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Experimental Protocol: DFT Calculations

A typical DFT protocol for the analysis of Mordant Yellow 10 and similar azo dyes involves the

following steps:

Software: Quantum chemistry software packages such as Gaussian, ORCA, or GAMESS

are commonly used.[5][6]

Model Building: The initial 3D structure of the Mordant Yellow 10 molecule is built using a

molecular editor.

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation. This is typically performed using a hybrid functional like B3LYP in conjunction

with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311++G(d,p) for higher

accuracy.[3][4][7] The choice of basis set can influence the accuracy of the results, with

larger basis sets generally providing more accurate energy values.[8]

Frequency Analysis: Vibrational frequency calculations are performed on the optimized

geometry to confirm that it represents a true energy minimum (i.e., no imaginary

frequencies).[9]

Electronic Property Calculation: From the optimized structure, key electronic properties are

calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO)

and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and

the molecular electrostatic potential (MEP).[4][10]

Spectroscopic Simulation (TD-DFT): To predict the UV-Visible absorption spectrum, Time-

Dependent DFT (TD-DFT) calculations are performed.[9][11] This method calculates the

vertical excitation energies and oscillator strengths, which correspond to the absorption

maxima (λmax) and intensities.[12][13] The calculations are often performed using the same

functional and basis set as the geometry optimization, and solvent effects can be included

using a continuum model like the Polarizable Continuum Model (PCM).[9][14]

Molecular Dynamics (MD) Simulations
MD simulations are a computational method for studying the physical movements of atoms and

molecules over time.[15] This technique is particularly useful for understanding the behavior of
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Mordant Yellow 10 in a condensed phase, such as in solution or when interacting with metal

ions or surfaces.[1][3]

Experimental Protocol: MD Simulations

A general protocol for MD simulations of a dye-metal complex is as follows:

Software: Widely used MD simulation packages include AMBER, GROMACS, and NAMD.[1]

Force Field: A force field (e.g., AMBER, CHARMM, OPLS-AA) is chosen to describe the

potential energy of the system.[1] For metal complexes, specialized parameters may be

required.[15]

System Setup:

The initial coordinates of the Mordant Yellow 10 molecule (often from DFT optimization)

and any metal ions are placed in a simulation box.

The box is solvated with a chosen solvent, typically water, using a specific water model

(e.g., TIP3P).[1]

Counter-ions are added to neutralize the system.

Energy Minimization: The energy of the initial system is minimized to remove any steric

clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and

then equilibrated at constant pressure and temperature (NPT ensemble) to achieve the

correct density. This is a crucial step to ensure the stability of the simulation.

Production Run: Once equilibrated, the production MD simulation is run for a desired length

of time (nanoseconds to microseconds), during which the trajectory of all atoms is saved.

Analysis: The saved trajectory is analyzed to compute various properties, such as radial

distribution functions (RDFs) to understand solvation structure, root-mean-square deviation

(RMSD) to assess conformational stability, and binding free energies to quantify the strength

of interactions.
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Data Presentation
The following tables summarize the types of quantitative data obtained from computational

studies of Mordant Yellow 10 and related compounds.

Table 1: Calculated Geometric Parameters

DFT calculations provide optimized bond lengths, bond angles, and dihedral angles. While a

complete, experimentally verified set of these parameters for Mordant Yellow 10 is not readily

available in the cited literature, Table 1 illustrates the typical data format. The values are

generally in good agreement with experimental data where available, with minor deviations due

to the calculations being performed in the gas phase versus the solid state for experimental X-

ray diffraction.[7]

Parameter Bond/Angle
Calculated Value (B3LYP/6-
31G*)

Bond Lengths (Å) C-C (aromatic) ~1.39 - 1.41

N=N (azo) ~1.25

C-N ~1.43

C-O (hydroxyl) ~1.36

C=O (carboxyl) ~1.21

Bond Angles (°) C-N=N ~113

N=N-C ~113

Dihedral Angles (°) C-C-N=N ~0 or ~180 (for planarity)

Note: The values presented are representative for azo dyes and are intended for illustrative

purposes. Specific calculated values for Mordant Yellow 10 require a dedicated computational

study.

Table 2: Calculated Electronic Properties
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DFT is used to determine the electronic characteristics of Mordant Yellow 10, which are

crucial for understanding its color, reactivity, and stability.[3]

Property Description
Typical Calculated
Value/Location

HOMO Energy

Energy of the Highest

Occupied Molecular Orbital;

relates to the ability to donate

an electron.

Primarily located on the

electron-rich salicylic acid

moiety.[3]

LUMO Energy

Energy of the Lowest

Unoccupied Molecular Orbital;

relates to the ability to accept

an electron.

Distributed across the azo

bridge and the sulfophenyl

group.[3]

HOMO-LUMO Gap (Eg)

Energy difference between

HOMO and LUMO; correlates

with the wavelength of

maximum absorption (λmax).

Governs the π → π* transition

responsible for the dye's color.

[3]

Chemical Potential (μ)

(EHOMO + ELUMO) / 2;

indicates the tendency of

electrons to escape from the

system.[3]

-

Chemical Hardness (η)

(ELUMO - EHOMO) / 2;

measures resistance to

change in electron distribution.

[3]

-

Electrophilicity Index (ω)

μ² / (2η); quantifies the ability

of a molecule to accept

electrons.[3]

-

Note: Specific energy values in eV are dependent on the level of theory (functional and basis

set) used in the calculation.

Table 3: Experimental and Theoretical Spectroscopic Data
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TD-DFT calculations are employed to predict the electronic absorption spectra of dyes. The

calculated maximum absorption wavelength (λmax) can be compared with experimental data.

[12]

Parameter Experimental Value
Theoretical (TD-
DFT) Value

Main Electronic
Transition

λmax
324-370 nm (in

aqueous solution)[3]

Dependent on

functional, basis set,

and solvent model.

[13]

π → π*[3]

Mandatory Visualization
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Caption: Workflow for computational analysis of Mordant Yellow 10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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